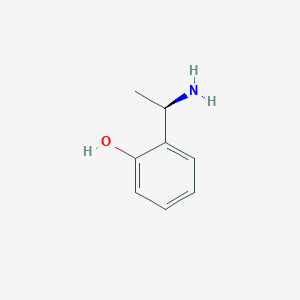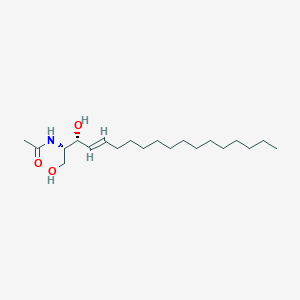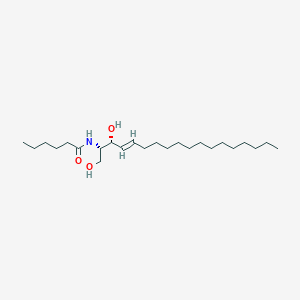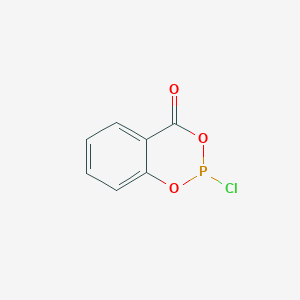
(R)-2-(1-Aminoetil)fenol
Descripción general
Descripción
®-2-(1-Aminoethyl)phenol is a chiral compound that has garnered interest in various fields of scientific research due to its unique structural properties. This compound consists of a phenol group substituted with an aminoethyl group at the ortho position, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and medicine.
Aplicaciones Científicas De Investigación
®-2-(1-Aminoethyl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(1-Aminoethyl)phenol typically involves the reduction of the corresponding nitro compound or the reductive amination of the corresponding ketone. One common method is the reduction of 2-nitroacetophenone using a reducing agent such as sodium borohydride or hydrogen in the presence of a catalyst like palladium on carbon. The reaction conditions often include a solvent such as ethanol or methanol and are carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of ®-2-(1-Aminoethyl)phenol can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of chiral catalysts or chiral auxiliaries can enhance the enantioselectivity of the synthesis, ensuring the production of the desired ®-enantiomer. The process may also involve purification steps such as crystallization or chromatography to achieve high purity.
Análisis De Reacciones Químicas
Types of Reactions
®-2-(1-Aminoethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid for nitration, sulfuric acid for sulfonation, or halogens for halogenation.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Secondary or tertiary amines.
Substitution: Nitro, sulfonyl, or halogenated phenolic derivatives.
Mecanismo De Acción
The mechanism by which ®-2-(1-Aminoethyl)phenol exerts its effects depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor for certain enzymes, interacting with the active site and affecting the enzyme’s activity. In pharmaceutical applications, the compound may target specific receptors or enzymes in the body, modulating their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
®-3-(1-Aminoethyl)phenol: Similar structure but with the aminoethyl group at the meta position.
2-(Aminomethyl)phenol: Similar structure but with a methyl group instead of an ethyl group.
4-Hydroxybenzylamine: Similar structure but with the amino group attached to a benzyl group.
Uniqueness
®-2-(1-Aminoethyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The ortho position of the aminoethyl group relative to the phenol group allows for unique interactions in chemical reactions and biological systems, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
2-[(1R)-1-aminoethyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6(9)7-4-2-3-5-8(7)10/h2-6,10H,9H2,1H3/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWKWKJWRIYGQFD-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20455290 | |
| Record name | (R)-2-(1-Aminoethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20455290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123983-05-1 | |
| Record name | (R)-2-(1-Aminoethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20455290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 123983-05-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of (R)-2-(1-Aminoethyl)phenol in alkaloid synthesis?
A1: (R)-2-(1-Aminoethyl)phenol plays a crucial role as a chiral auxiliary in the enantioselective synthesis of certain alkaloids. [] It achieves this by being incorporated into a cyclic N-acyl-N,O-acetal intermediate. This intermediate undergoes Lewis acid-mediated allylation with allyltrimethylsilane, leading to the formation of a key chiral center in the target alkaloid molecule. The (R)-2-(1-Aminoethyl)phenol auxiliary effectively controls the stereochemistry of this allylation reaction, resulting in high diastereoselectivity. [] Following the allylation, the chiral auxiliary can be cleaved, yielding the desired enantiomerically enriched alkaloid. This methodology has proven successful in the asymmetric synthesis of various alkaloids, including (-)-adalinine, (-)-indolizidine 195B, 209D, (+)-stellettamide A, and (-)-stellettamide B. []
Q2: Are there any specific examples of how the structure of (R)-2-(1-Aminoethyl)phenol contributes to its effectiveness as a chiral auxiliary?
A2: While the provided research [] does not delve into specific structure-activity relationship studies for (R)-2-(1-Aminoethyl)phenol, it can be inferred that its structure is crucial for its role as a chiral auxiliary. The presence of both the hydroxyl group and the chiral amine functionality in specific positions within the molecule likely allows for the formation of a well-defined chiral environment within the cyclic N-acyl-N,O-acetal intermediate. This specific spatial arrangement is likely crucial for achieving the high diastereoselectivity observed during the Lewis acid-mediated allylation reaction. Further studies focusing on modifying the structure of (R)-2-(1-Aminoethyl)phenol and evaluating its impact on the diastereoselectivity of alkaloid synthesis would provide a more comprehensive understanding of its structure-activity relationship.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![[(2R,3S,4R,5R)-5-acetamido-3-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4,6-diacetyloxyoxan-2-yl]methyl acetate](/img/structure/B43516.png)



